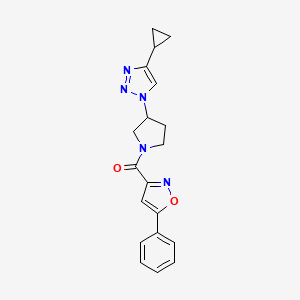

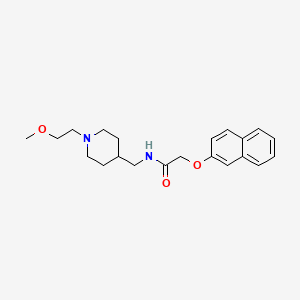

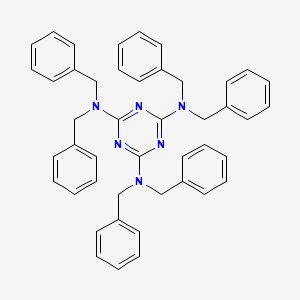

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-2-yloxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-2-yloxy)acetamide, also known as MPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Nano Magnetite Catalysis

A study conducted by Mokhtary and Torabi (2017) explores the use of nano magnetite (Fe3O4) as an efficient catalyst for synthesizing compounds with structural similarities to N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-2-yloxy)acetamide. This research highlights the potential for using nano magnetite in the synthesis of complex organic compounds, including those with piperidine and naphthalene components, under ultrasound irradiation. The study emphasizes clean methodologies, easy workup procedures, and high yields, suggesting a viable pathway for synthesizing and studying compounds like N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-2-yloxy)acetamide (Mokhtary & Torabi, 2017).

Sigma Receptor Affinities and Antiproliferative Activity

Berardi et al. (2005) investigated the sigma(1) receptor binding affinities of compounds structurally related to N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-2-yloxy)acetamide, highlighting the significance of methyl substitution on the piperidine ring for selective binding and activity. This research not only sheds light on the potential pharmacological applications of such compounds but also their antiproliferative activity in rat C6 glioma cells, opening avenues for tumor research and therapy (Berardi et al., 2005).

Aminopeptidase N Inhibition and Anti-angiogenic Activity

Lee et al. (2005) identified a compound with a metal-chelating hydroxamate group as a potent inhibitor of aminopeptidase N (APN), demonstrating significant inhibition at low micromolar concentrations. This compound also inhibited the invasion of bovine aortic endothelial cells induced by basic fibroblast growth-factor, suggesting its potential anti-angiogenic activity. Research such as this indicates the broader therapeutic and biological research applications of compounds with similar functional groups or structures to N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-2-yloxy)acetamide (Lee et al., 2005).

Molecular Docking and DNA Interaction Studies

Kurt et al. (2020) synthesized and characterized novel Schiff base ligands and their metal complexes, investigating their DNA binding properties and conducting docking studies. This research provides a foundation for understanding how complex compounds, akin to N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-2-yloxy)acetamide, interact at the molecular level with DNA, potentially contributing to the development of new therapeutics or molecular tools (Kurt et al., 2020).

properties

IUPAC Name |

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-naphthalen-2-yloxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3/c1-25-13-12-23-10-8-17(9-11-23)15-22-21(24)16-26-20-7-6-18-4-2-3-5-19(18)14-20/h2-7,14,17H,8-13,15-16H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEXIQMICUOFAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNC(=O)COC2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(naphthalen-2-yloxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2450959.png)

![N-[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2450960.png)

![2-Methoxy-1-[(2S)-oxolan-2-yl]ethanone](/img/structure/B2450961.png)

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2450969.png)

![N-[1-(3-benzamidophenyl)ethyl]-3,6-dichloro-N-methylpyridine-2-carboxamide](/img/structure/B2450971.png)

![5-(Difluoromethyl)-3-methyl-N-[2-(prop-2-enoylamino)ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B2450973.png)